molecular formula C9H8Br2O2 B1370746 Methyl 4-bromo-2-(bromomethyl)benzoate CAS No. 78471-43-9

Methyl 4-bromo-2-(bromomethyl)benzoate

Cat. No.: B1370746
CAS No.: 78471-43-9
M. Wt: 307.97 g/mol
InChI Key: SGFACFBLUAWICV-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-(bromomethyl)benzoate is an organic compound with the molecular formula C9H8Br2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 2 on the benzene ring are replaced by bromine and bromomethyl groups, respectively. This compound is known for its use as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Mechanism of Action

Target of Action

Methyl 4-bromo-2-(bromomethyl)benzoate is a chemical compound with the molecular formula C9H8Br2O2 It is known to be an important drug intermediate , suggesting that it may interact with various biological targets depending on the specific drug it is used to synthesize.

Mode of Action

As an ester, its ester group is slightly twisted out of the plane of the central aromatic ring . This structural feature may influence its interaction with its targets.

Pharmacokinetics

Its lipophilicity and water solubility, key factors influencing bioavailability, have been noted .

Action Environment

This compound is typically stored in an inert atmosphere at 2-8°C . This suggests that its action, efficacy, and stability may be influenced by environmental factors such as temperature and atmospheric composition.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-2-(bromomethyl)benzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-methylbenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atoms at the desired positions on the benzene ring . The reaction is carried out under controlled conditions to ensure selective bromination and to avoid over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and bromomethyl groups, which confer distinct reactivity patterns. This dual

Properties

IUPAC Name

methyl 4-bromo-2-(bromomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFACFBLUAWICV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621805
Record name Methyl 4-bromo-2-(bromomethyl)benzoate
Source EPA DSSTox
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Molecular Weight

307.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78471-43-9
Record name Benzoic acid, 4-bromo-2-(bromomethyl)-, methyl ester
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Record name Methyl 4-bromo-2-(bromomethyl)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-Bromo-2-(bromomethyl)benzoate
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Synthesis routes and methods I

Procedure details

A mechanically stirred mixture of 4-bromo-2-methyl-benzoic acid methyl ester (115 g, 500 mmol), N-bromosuccinimide (90 g, 500 mmol) and AIBN (3.1 g) in acetonitrile (700 mL) was warmed over 45 minutes to a gentle reflux, and held at reflux for 21 hours. The reaction mixture was cooled to room temperature, diluted with saturated aqueous sodium bisulfite, and concentrated in vacuo. The residue was partitioned between water and 1:1 hexanes:ethyl acetate. The organic phase was washed with water, brine, and filtered through a pad of silica gel. The solvent was removed under vacuum to give an oil/solid mixture, which was digested in ether and filtered. The filtrate was chromatographed on silica gel using a hexanes-ethyl acetate gradient, eluting the product at 4:1 hexanes-ethyl acetate and providing 102 g of 4-bromo-2-bromomethyl-benzoic acid methyl ester, in 66% yield; 1H NMR (DMSO-d6) δ 3.87 (s, 3H), 4.99 (s, 2H), 7.67-7.97 (m, 3H).
Quantity
115 g
Type
reactant
Reaction Step One
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90 g
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reactant
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700 mL
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solvent
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3.1 g
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catalyst
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Synthesis routes and methods II

Procedure details

Methyl 4-bromo-2-methylbenzoate (9.6 g, 0.42 mol) was dissolved in carbon tetrachloride (150 mL). Benzoyl peroxide (250 mg) and NBS (7.6 g, 0.42 mol) were added and the reaction mixture was refluxed at 80° C. After completion of the reaction, the reaction mixture was cooled to room temperature and filtered through celite. The filtrate was concentrated to obtain a crude material containing 85% mono bromo and 10% dibromo product. The crude product obtained was used directly, without purification for preparation of compound of example 359.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
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solvent
Reaction Step One
Quantity
250 mg
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reactant
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Quantity
7.6 g
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reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of methyl 4-bromo-2-methylbenzoate (0.7 g, 0.003 mol), N-bromosuccinimide (0.65 g, 0.0037 mol) and benzoyl peroxide (0.038 g, 0.00016 mol) in carbon tetrachloride (30 mL) was refluxed under an atmosphere of nitrogen for 2 h. The mixture was cooled to RT, and filtered through silica gel eluting with dichloromethane followed by diethyl ether. The mixture was concentrated and the residue was purified by chromatography on silica gel with 30% EtOAc in hexanes to afford the desired product (0.86 g, 90%).
Quantity
0.7 g
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reactant
Reaction Step One
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0.65 g
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reactant
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Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.038 g
Type
catalyst
Reaction Step One
Yield
90%

Synthesis routes and methods IV

Procedure details

Treat a solution of 17.48 gm. (0.0763 mole) of methyl 5-bromo-o-toluate in 85 ml. of carbontetrachloride portionwise during 30 minutes with a mixture of 14.26 gm. (0.0801 mole) of N-bromosuccinimide and 152 mg. of benzoyl peroxide. Heat the resulting mixture under reflux for 3 hours. Cool to room temperature and separate the succinimide by filtration. Remove the solvent under vacuum to obtain methyl α,5-dibromo-o-toluate as a yellow residual oil. Heat a mixture of 7.18 gm. (0.0763 mole) of phenol, 85 ml. of dimethylformamide, 31.63 gm. (0.2289 mole) of potassium carbonate and the methyl α,5-dibromo-o-toluate obtained above at 55°-60° C. for 2 hours. Cool the mixture and pour into 350 ml. of water. Extract the resulting oil into ether, wash with water and dry over anhydrous magnesium sulfate. Remove the solvent under vacuum and allow the residual oil (24.51 gm.) to stand overnight. Separate the solids formed by placing the mixture on porous plates. Wash the solids with petroleum ether to obtain the title compound [yield 13.33 gm., m.p. 69.5°-70.5° C., pmr (CDCl3) 3.90(3H, s, CH3O--), 5.40(2H, s, CH2O--)].
Quantity
0.0763 mol
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reactant
Reaction Step One
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0.0801 mol
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reactant
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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